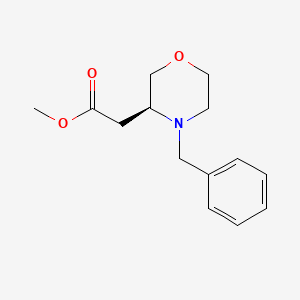

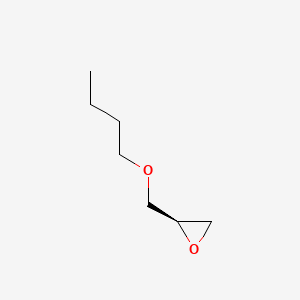

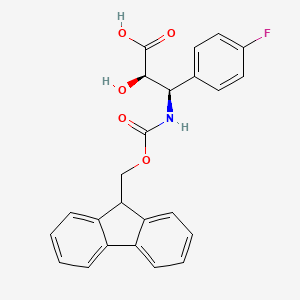

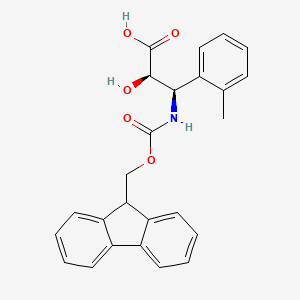

![molecular formula C6H5N3OS B3046356 2-硫代-2,3-二氢吡咯并[2,1-f][1,2,4]三嗪-4(1H)-酮 CAS No. 1232815-49-4](/img/structure/B3046356.png)

2-硫代-2,3-二氢吡咯并[2,1-f][1,2,4]三嗪-4(1H)-酮

描述

The compound “2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a type of pyrrolo[2,1-f][1,2,4]triazine . Pyrrolo[2,1-f][1,2,4]triazines are privileged scaffolds found in numerous pharmaceutically important substances . They have been found to display potent cytotoxic activity in various cancer cell lines .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazines involves the efficient alkylation of easily accessible 1,2,4-triazines under mild conditions to provide the corresponding 1-alkyl-1,2,4-triazinium salts . These bench-stable salts serve as precursors to triazinium ylides, which react in 1,3-dipolar cycloadditions with electron-poor dipolarophiles to yield polysubstituted pyrrolotriazines in a single step .Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazines involves structural variations (chlorine, bromine, iodine, and cyano groups) introduced at position 7 of 4-aza-7,9-dideazaadenine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazines include the efficient alkylation of 1,2,4-triazines to provide 1-alkyl-1,2,4-triazinium salts . These salts then serve as precursors to triazinium ylides, which undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as 2-thioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one:

Anticancer Agents

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: has shown potential as an anticancer agent. Its structure allows it to inhibit specific enzymes and pathways that are crucial for cancer cell proliferation. Research has indicated that derivatives of this compound can act as inhibitors of phosphoinositide 3-kinase (PI3K), which is involved in the growth and survival of cancer cells .

Antiviral Compounds

This compound has been explored for its antiviral properties. It can interfere with viral replication by targeting viral enzymes or host factors essential for the virus life cycle. Studies have shown that modifications of the pyrrolo[2,1-f][1,2,4]triazin-4-one scaffold can lead to potent inhibitors against various viruses, including HIV and hepatitis C .

Anti-inflammatory Agents

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which play a significant role in inflammatory responses. This makes them potential candidates for treating inflammatory diseases like rheumatoid arthritis .

Antibacterial Agents

The compound has also been studied for its antibacterial properties. It can disrupt bacterial cell wall synthesis or inhibit bacterial enzymes, leading to the death of bacterial cells. Research has shown that certain derivatives of this compound exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibitors

2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: is a versatile scaffold for designing enzyme inhibitors. It has been used to develop inhibitors for various enzymes, including tankyrase, stearoyl-CoA desaturase, and Eg5. These enzymes are involved in different biological processes, and their inhibition can lead to therapeutic benefits in diseases like cancer and metabolic disorders .

Receptor Antagonists

This compound has been explored as a receptor antagonist. It can bind to and block specific receptors, preventing their activation by natural ligands. For example, derivatives of this compound have been studied as antagonists for the melanin-concentrating hormone receptor (MCH-R1) and corticotropin-releasing factor receptor 1 (CRF1), which are involved in regulating appetite and stress responses, respectively .

Neuroprotective Agents

Research has indicated that 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives may have neuroprotective properties. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemicals

In addition to medical applications, this compound has been investigated for use in agriculture. It can be used to develop pesticides and herbicides that target specific enzymes or pathways in pests and weeds, providing a more targeted and environmentally friendly approach to crop protection .

未来方向

The future directions for research on “2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” and related compounds could include further investigation into their mechanisms of action, particularly their cytotoxic activity against cancer cells . Additionally, the development of more efficient synthesis methods could be a valuable area of research .

作用机制

Target of Action

Similar compounds have been reported to target various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .

属性

IUPAC Name |

2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGPQVQNTZJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725729 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1232815-49-4 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

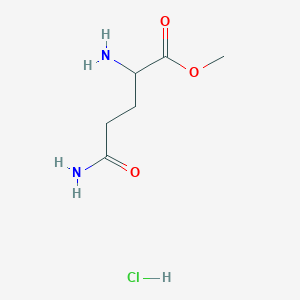

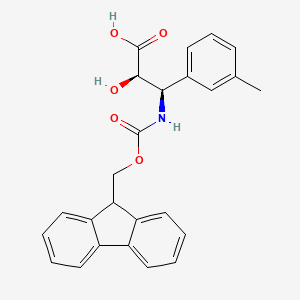

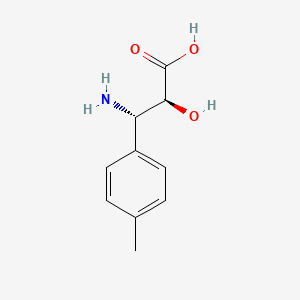

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B3046283.png)